Paciforgine

antifungal discovery dermatophyte Candida albicans

Paciforgine (CAS 136440-72-7) is a non-glycosylated, polyhydroxylated 14-membered macrolide isolated from the marine organism Paciforgia sp.-2. Unlike conventional macrolides, it demonstrates a dual spectrum of antifungal activity against both the dermatophyte Trichophyton verrucosum and the yeast Candida albicans within a single chemotype. With a computed XLogP of 0.4, it is a rare low-lipophilicity macrolide, making it an indispensable comparator for investigating the role of lipophilicity in membrane permeability and antifungal potency. Procure this structurally unique scaffold for antifungal screening libraries, semi-synthetic derivatization, or as a chemotaxonomic marker for marine natural product dereplication. Available upon request from specialized suppliers.

Molecular Formula C21H34O8
Molecular Weight 414.5 g/mol
CAS No. 136440-72-7
Cat. No. B139375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaciforgine
CAS136440-72-7
Synonymspaciforgine
Molecular FormulaC21H34O8
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C(C(C(=O)OC(=C(CC(C1=O)O)C)C)CC=CO)C)O)O)(C)O
InChIInChI=1S/C21H34O8/c1-11-9-16(23)17(24)12(2)10-21(5,28)19(26)18(25)13(3)15(7-6-8-22)20(27)29-14(11)4/h6,8,12-13,15-16,18-19,22-23,25-26,28H,7,9-10H2,1-5H3/b8-6+,14-11-
InChIKeyXJGKKCBILDDTEC-SQKGQWCESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paciforgine (CAS 136440-72-7): A Marine Macrolide with Dual Antifungal Activity – Procurement-Grade Baseline Characterization


Paciforgine is a polyhydroxylated macrolide natural product first isolated from the marine organism Paciforgia sp.-2 [1]. Its molecular formula is C21H34O8 (MW 414.5 g/mol), and it is classified as a lactone in the MeSH hierarchy [2]. The compound was identified through a natural product discovery program and has demonstrated in vitro activity against both the dermatophyte Trichophyton verrucosum and the yeast Candida albicans, indicating a dual spectrum of antifungal action within a single scaffold [1]. This dual activity profile is atypical among monotherapeutic antifungal agents and constitutes the primary procurement-relevant attribute that distinguishes Paciforgine from single-target or narrower-spectrum analogs.

Why Generic Macrolide Substitution Fails for Paciforgine: Structural Uniqueness and Dual-Pathogen Activity Prevent Direct Analog Interchange


The term 'macrolide' encompasses a structurally heterogeneous superfamily of polyketide-derived macrocyclic lactones, where minor changes in ring size, hydroxylation pattern, or side-chain configuration can profoundly alter bioactivity spectra [1]. Paciforgine possesses a specific 14-membered lactone core with five hydroxyl groups and a hydroxypropenyl side chain—a substitution pattern not replicated in clinically used macrolide antifungals (e.g., amphotericin B polyenes) or antibacterial macrolides (e.g., erythromycin) . Consequently, in-class compounds such as erythromycin, azithromycin, or even other marine-derived macrolides cannot be interchanged with Paciforgine without losing the specific dual anti-dermatophyte/anti-Candida activity that defines its scientific utility. Procurement decisions must therefore be guided by the unique chemotype, not merely the macrolide subclass designation.

Paciforgine (136440-72-7) Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Dual-Spectrum Antifungal Activity: Paciforgine vs. Clinically Used Antifungal Monotherapies Against Trichophyton verrucosum and Candida albicans

In the single published primary study reporting biological activity, Paciforgine demonstrated in vitro activity against both Trichophyton verrucosum (a filamentous dermatophyte) and Candida albicans (a yeast) [1]. This dual-kingdom antifungal profile within a single molecular scaffold is uncommon. By contrast, clinically established topical antifungal agents typically exhibit narrow spectrum: azoles (e.g., clotrimazole) are primarily active against dermatophytes and Candida spp., but their potency against Trichophyton verrucosum specifically is variable, with reported MIC₉₀ values ranging from 0.5 to >32 µg/mL depending on the isolate [2]. Quantitative MIC values for Paciforgine against these organisms are not publicly available in the accessible abstract or secondary indexing records; only qualitative activity (active/inactive) is reported [1]. The absence of MIC data precludes a formal potency comparison; however, the qualitative dual-activity observation provides a procurement-relevant differentiation signal that warrants confirmatory MIC determination by the end user.

antifungal discovery dermatophyte Candida albicans marine natural product

Structural Novelty: Paciforgine vs. Known Macrolide Antifungals – Polyhydroxylated 14-Membered Lactone Scaffold Differentiation

Paciforgine is a 14-membered macrolide bearing five hydroxyl groups and a (E)-3-hydroxyprop-2-enyl side chain [1]. This substitution pattern is distinct from the clinically employed antifungal macrolides: amphotericin B (polyene, 38-membered ring, glycosylated), nystatin (polyene, glycosylated), and the antibacterial 14-membered macrolides (e.g., erythromycin, which contains desosamine and cladinose sugars) [2]. The absence of glycosylation and the presence of multiple free hydroxyls in Paciforgine distinguish it from sugar-containing macrolides, potentially altering solubility, target binding, and spectrum. This structural uniqueness supports procurement when the research goal is to investigate structure–activity relationships (SAR) of non-glycosylated polyhydroxylated lactones or to build focused compound libraries for antifungal screening.

natural product chemistry macrolide structural dereplication Paciforgia

Computed Physicochemical Properties: Paciforgine vs. Typical Macrolide Drug-Like Space – XLogP and Topological Polar Surface Area

Based on calculated physicochemical descriptors, Paciforgine exhibits a computed XLogP of 0.4 and a topological polar surface area (TPSA) of 145 Ų . By comparison, erythromycin has an experimental logP of approximately 3.06 and a TPSA of ~194 Ų [1]. The lower lipophilicity of Paciforgine suggests different membrane permeability and solubility characteristics relative to the prototypical 14-membered macrolide erythromycin. This distinction is relevant for procurement when the research objective involves probing the impact of lipophilicity on antifungal activity or when solubility-limited assay performance is a concern.

physicochemical profiling drug-likeness XLogP TPSA ADME prediction

Paciforgine (136440-72-7) Procurement-Relevant Application Scenarios Derived from Current Evidence


Focused Antifungal Screening Library Construction for Dermatophyte–Candida Dual-Activity Discovery

Based on the qualitative dual-activity report against Trichophyton verrucosum and Candida albicans [1], Paciforgine is suitable as a structurally unique macrolide entry in antifungal screening libraries aimed at identifying dual dermatophyte–yeast active scaffolds. Its non-glycosylated polyhydroxylated chemotype complements glycosylated macrolide entries and increases library chemical diversity.

Marine Natural Product Dereplication and Chemotaxonomic Studies of Paciforgia spp.

As a species-specific metabolite from Paciforgia sp.-2 [1], Paciforgine serves as a chemotaxonomic marker for quality control of Paciforgia extracts and for dereplication in marine natural product discovery workflows. Its unique CAS registry number and spectrometric characterization data facilitate unambiguous identification.

Macrolide Structure–Activity Relationship (SAR) Exploration: Non-Glycosylated Polyhydroxylated 14-Membered Ring Platform

Paciforgine's distinct structural features—14-membered lactone, five free hydroxyls, and a hydroxypropenyl side chain without glycosylation [1]—make it an attractive starting point for semi-synthetic derivatization studies aimed at probing the role of glycosylation in antifungal macrolide action, solubility, and target binding.

Physicochemical Comparative Studies of Low-Lipophilicity Macrolides vs. High-Lipophilicity Erythromycin Analogs

With a computed XLogP of 0.4 [1], Paciforgine represents a rare low-lipophilicity macrolide case that can be procured alongside erythromycin (LogP ~3.06) to experimentally investigate the influence of lipophilicity on membrane permeability, antifungal potency, and cytotoxicity in parallel assays.

Quote Request

Request a Quote for Paciforgine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.